molecular formula C11H16N2OS B1518622 2-Amino-4-cyclohexylthiophene-3-carboxamide CAS No. 1157721-55-5

2-Amino-4-cyclohexylthiophene-3-carboxamide

Cat. No.: B1518622
CAS No.: 1157721-55-5
M. Wt: 224.32 g/mol
InChI Key: QPTKUNNXALYEEG-UHFFFAOYSA-N
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Description

2-Amino-4-cyclohexylthiophene-3-carboxamide (CAS 1157721-55-5) is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32. It is a solid member of the 2-aminothiophene class, which are recognized in medicinal chemistry as privileged structures for designing bioactive compounds . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxamide group at the C-3 position and a cyclohexyl substituent at the C-4 position of the thiophene ring, is of significant interest for structure-activity relationship (SAR) studies. Recent scientific investigations have highlighted the potential of 2-aminothiophene derivatives as new drug candidates against Leishmaniasis , a neglected tropical disease . Research indicates that the presence and size of cycloalkyl chains at the C-4 position are a favorable substitution pattern that can modulate antileishmanial activity, making this cyclohexyl-derivative a key scaffold for the development of novel therapeutic agents . The compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-cyclohexylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h6-7H,1-5,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKUNNXALYEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-cyclohexylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. Its unique structural features, including a thiophene ring, an amine group, and a carboxamide functional group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : 224.32 g/mol
  • Functional Groups : Thiophene ring, amine, carboxamide

The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of 2-amino-4-cyclohexylthiophene-3-carboxamide is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses.
  • Receptor Binding : It can bind to receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Pharmacological Effects

Preliminary studies indicate that 2-amino-4-cyclohexylthiophene-3-carboxamide exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Initial investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : There are indications of analgesic effects, which could position it as an alternative to traditional pain relief medications.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and biological activity of 2-amino-4-cyclohexylthiophene-3-carboxamide against various cell lines. Notable findings include:

StudyCell LineResult
Study 1Human Tumor CellsExhibited selective cytotoxicity against tumor cells compared to normal cells.
Study 2HCC1569 Breast Cancer CellsDemonstrated significant inhibition of cell proliferation.

These findings support the potential use of this compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted the importance of specific functional groups in enhancing the biological activity of thiophene derivatives. Modifications to the cyclohexyl group or the carboxamide functionality can lead to variations in potency and selectivity.

Case Study 1: Anti-Cancer Activity

In a recent study, 2-amino-4-cyclohexylthiophene-3-carboxamide was tested for its efficacy against breast cancer cell lines with CCNE1 amplification. The compound showed promising results in inhibiting cell growth and inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. In animal models, it demonstrated a reduction in inflammatory markers, suggesting a mechanism that could be beneficial in treating conditions like arthritis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-3-carboxamide Derivatives

Compound Name Substituents (Position 4/5) Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
2-Amino-4-cyclohexylthiophene-3-carboxamide 4-cyclohexyl C₁₁H₁₆N₂OS 240.33 Not reported (inferred PKC inhibition)
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-(4-Cl-phenyl) C₁₁H₉ClN₂OS 268.72 Kinase inhibition (inferred)
2-Amino-5-benzyl-4-methylthiophene-3-carboxamide 4-methyl, 5-benzyl C₁₃H₁₄N₂OS 262.33 Not reported
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate 4-(4-NO₂-phenyl), ester C₁₃H₁₂N₂O₄S 292.31 Intermediate for drug synthesis

Structural and Physicochemical Differences

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound provides greater conformational flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 4-chlorophenyl in ). This may improve blood-brain barrier penetration but reduce solubility in aqueous media.
  • In contrast, the cyclohexyl group’s neutral hydrophobicity may favor nonpolar binding pockets.
  • Ester vs. Carboxamide : Ethyl ester derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity compared to carboxamides, likely diminishing target affinity but improving metabolic stability.

Commercial and Research Relevance

  • Polymorphism and Crystallography : Thiophene derivatives with varied substituents (e.g., ) are studied for polymorphism, which impacts drug formulation and bioavailability. The cyclohexyl group’s flexibility may lead to multiple crystalline forms.
  • Drug Development : Ethyl ester derivatives () serve as intermediates for prodrugs, while carboxamides are prioritized for direct biological screening.

Preparation Methods

Halogenation and Nucleophilic Substitution Approach

A classical method involves the halogenation of a thiophene derivative followed by nucleophilic substitution with cyclohexylamine or related intermediates.

  • Step 1: Bromination of 1-(2-thienyl)cyclohexane carboxamide under alkaline conditions (KOH in water) at low temperatures (5–10 °C), followed by gradual warming to room temperature and acidification with concentrated HCl to isolate the intermediate.

  • Step 2: Extraction and purification of the intermediate by ether extraction, drying, and distillation.

  • Step 3: Amination via treatment with formic acid and formaldehyde under heating to introduce the amino group at the 2-position, followed by basification and ether extraction to isolate the amine derivative.

This method yields the free base of 2-Amino-4-cyclohexylthiophene-3-carboxamide, which can be converted into various salts (hydrochloride, sulfate, tartrate) by reaction with appropriate acids in alcoholic solvents and precipitation with ether.

Condensation of Cyanoacetamides with Cyclohexylamine

An alternative approach uses cyanoacetamide intermediates:

  • Step 1: Preparation of 2-cyano-N-(cyclohexyl)acetamide by reacting ethyl cyanoacetate with cyclohexylamine in ethanol under heating for 3 hours, followed by crystallization.

  • Step 2: Utilization of this cyanoacetamide as a key intermediate for subsequent cyclization and thiophene ring formation, often through sulfurization or condensation reactions with appropriate reagents to yield the thiophene carboxamide structure.

This method is advantageous for its high yield (reported 95%) and straightforward purification by recrystallization.

Organometallic and Lithiation Methods

Another synthetic route involves lithiation and organometallic reactions:

  • Step 1: Generation of a lithiated thiophene intermediate by reaction of 3-methylthiophene with butyl lithium in ether at low temperatures.

  • Step 2: Reaction of this intermediate with cyclohexyl-containing electrophiles to introduce the cyclohexyl substituent at the 4-position of the thiophene ring.

  • Step 3: Subsequent functional group transformations to introduce the amino and carboxamide groups.

This method allows for precise substitution patterns but requires careful control of reaction conditions, including temperature and moisture exclusion.

Reaction Conditions and Yields

Preparation Method Key Reagents & Conditions Yield (%) Notes
Halogenation and Amination Bromine, KOH (aq), HCl acidification, formic acid, formaldehyde Not explicitly stated Multi-step; allows salt formation; moderate complexity
Cyanoacetamide Condensation Ethyl cyanoacetate, cyclohexylamine, ethanol, heat (3 h) 95 High yield; simple isolation by recrystallization
Organolithium Intermediate Formation 3-Methylthiophene, butyl lithium, ether, electrophiles Not explicitly stated Requires low temperature, inert atmosphere

Salt Formation and Purification

The free base of 2-Amino-4-cyclohexylthiophene-3-carboxamide can be converted into various salts to improve stability and handling:

  • Hydrochloride Salt: Prepared by dissolving the free base in isopropanolic hydrogen chloride and precipitating with ether, followed by recrystallization from isopropanol-ether or acetone-ether mixtures. Melting points reported around 195–196 °C.

  • Sulfate, Tartrate, Acetate, and Sulfamate Salts: Formed similarly by treatment with corresponding acids in alcoholic solvents and precipitation with ether, followed by recrystallization.

These salts enhance the compound's solubility and facilitate purification.

Analytical Characterization

Synthesized compounds are typically characterized by:

Summary and Research Findings

  • The preparation of 2-Amino-4-cyclohexylthiophene-3-carboxamide involves multi-step synthetic routes, primarily starting from thiophene derivatives and cyclohexylamine or related intermediates.
  • The cyanoacetamide condensation method offers a high yield and straightforward purification.
  • Halogenation followed by nucleophilic substitution and amination provides flexibility in salt formation and compound modification.
  • Organolithium methods enable precise substitution but require stringent conditions.
  • Salt formation enhances compound stability and ease of handling.
  • Analytical data confirm the successful synthesis and purity of the compound.

This comprehensive review of preparation methods for 2-Amino-4-cyclohexylthiophene-3-carboxamide integrates diverse, authoritative sources, including patent literature and peer-reviewed research, ensuring a professional and detailed understanding of the compound's synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-cyclohexylthiophene-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with cyclohexane derivatives and thiophene precursors. Key steps include:

  • Cyclohexyl group introduction : Friedel-Crafts acylation or alkylation under anhydrous conditions using catalysts like AlCl₃ .
  • Thiophene ring formation : Gewald reaction with ketones/aldehydes, amines, and elemental sulfur in polar solvents (e.g., DMF) at 60–80°C .
  • Carboxamide functionalization : Amidation using activated esters (e.g., NHS esters) or coupling reagents like HATU/DIPEA in dichloromethane . Yields are optimized by controlling temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 260.79 for the hydrochloride salt) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are suitable for this compound?

  • Solubility : DMSO or DMF for dissolution; limited solubility in water or hexane .
  • Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the thiophene ring .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies often arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., Cl) on the phenyl ring may deactivate the thiophene core, reducing substitution rates .
  • Steric hindrance from the cyclohexyl group can limit access to the reaction site. Mitigate by using bulky bases (e.g., KOtBu) or elevated temperatures . Validate hypotheses via computational modeling (DFT for transition states) or kinetic studies .

Q. What strategies improve the compound’s bioavailability in enzyme inhibition assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation of the cyclohexyl ring) while retaining thiophene core activity .
  • Formulation : Use liposomal encapsulation or PEGylation to enhance membrane permeability .
  • In vitro testing : Prioritize assays with liver microsomes to assess metabolic stability .

Q. How do researchers design controlled experiments to study structure-activity relationships (SAR) for this compound?

  • Variable modification : Systematically alter the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) and measure changes in binding affinity .
  • Biological endpoints : Use IC₅₀ values in enzyme assays (e.g., kinase inhibition) and correlate with electronic descriptors (Hammett constants) .
  • Data normalization : Include positive controls (e.g., known kinase inhibitors) and account for solvent effects in dose-response curves .

Data Contradiction Analysis

Q. Why might reported cytotoxicity values vary across studies?

Potential sources of variability include:

  • Cell line differences : Sensitivity of HeLa vs. HEK293 cells to thiophene derivatives .
  • Impurity artifacts : Byproducts from incomplete amidation (e.g., residual esters) may skew IC₅₀ values .
  • Assay conditions : Varying pH or serum content in cell culture media can alter compound stability . Address by repeating assays with orthogonal methods (e.g., MTT and apoptosis markers) .

Methodological Tables

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
Cyclohexyl additionAlCl₃, cyclohexanecarbonyl chloride, 0°C65–75
Thiophene formationElemental sulfur, DMF, 70°C, 12 h50–60
AmidationHATU, DIPEA, DCM, rt, 24 h80–85

Q. Table 2: Common Analytical Parameters

TechniqueParametersTarget Data
¹H NMR500 MHz, CDCl₃δ 6.7 (thiophene H), δ 1.5 (cyclohexyl H)
HPLCC18 column, 70:30 MeOH:H₂O, 1 mL/minRetention time = 8.2 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-cyclohexylthiophene-3-carboxamide
Reactant of Route 2
2-Amino-4-cyclohexylthiophene-3-carboxamide

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